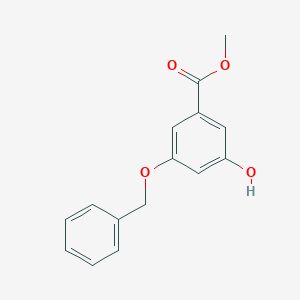

Methyl 3-(benzyloxy)-5-hydroxybenzoate

Overview

Description

Methyl 3-(benzyloxy)-5-hydroxybenzoate, also known as this compound, is a useful research compound. Its molecular formula is C15H14O4 and its molecular weight is 258.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

It is utilized in studying the metabolism of monohydroxybenzo(a)pyrenes by rat liver microsomes and mammalian cells in culture (Wiebel, 1975).

The compound is employed in the synthesis of self-assembling monodendrons, which can self-organize in two-dimensional p6mm lattices and spherical dendrimers (Percec et al., 1998).

It's used in the design and synthesis of various generations of supramolecular dendrimers (Balagurusamy et al., 1997).

Methyl 3-(benzyloxy)-5-hydroxybenzoate is involved in the synthesis of 3-(2-benzyloxy-6-hydroxyphenyl)-5-styrylpyrazoles (Pinto et al., 1999).

The compound is crucial in the synthesis of poly(3-hydroxybenzoate), achieving yields of 89-99% with molecular weights of 10,000-14,000 (Kricheldorf et al., 1982).

It has been designed for the treatment of hyperproliferative and inflammatory disorders and cancer (Kucerovy et al., 1997).

The compound serves as an effective O2(1g) scavenger and as a dopant agent against O2(1g)-mediated degradation of photoprotected materials (Soltermann et al., 1995).

It exhibits antimicrobial and molluscicidal activities (Orjala et al., 1993).

The compound shows potential in vitro antioxidant activities, including reducing power, free radical scavenging, and metal chelating activity (Yüksek et al., 2015).

It demonstrates moderate antitumor and moderate antimicrobial activity (Xia et al., 2011).

This compound is a new benzoic acid derivative isolated from Stocksia brahuica (Ali et al., 1998).

The research developed a new HPLC method for determining preservatives in drug products (Shabir, 2007).

An automated on-line column-switching HPLC-MS/MS method with peak focusing for measuring environmental phenols in human milk uses this compound, aiding in exposure and risk assessment for breastfed infants (Ye et al., 2008).

Methyl 4-(geranyloxy)-3-hydroxybenzoate was identified from the New Zealand liverwort Trichocolea hatcheri (Baek et al., 1998).

The compound is involved in the photodegradation of parabens, effectively removing hazardous water contaminants like methyl-, ethyl-, propyl-, butyl-, and benzylparabens (Gmurek et al., 2015).

It is found in a new isoprenyl phenyl ether compound from mangrove fungus exhibiting antibacterial and antifungal activities, and inhibiting cytotoxicity to the hepG2 cell line (Shao et al., 2007).

Parabens, including this compound, promote adipogenesis in murine 3T3-L1 cells, suggesting a contribution to the obesity epidemic (Hu et al., 2013).

Parabens are used as preservatives in foodstuffs, cosmetics, and pharmaceutical drugs, and may act as weak endocrine disrupters (Haman et al., 2015).

Compound 2 showed strong antioxidant activity with an IC50 value of 19.3 M, close to the positive control ascorbic acid (Xu et al., 2017).

Mechanism of Action

Target of Action

It is known that benzyloxy compounds can interact with various biological targets, including enzymes and receptors .

Mode of Action

Benzyloxy compounds are known to participate in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst . The benzyloxy group may also undergo oxidation and reduction reactions .

Biochemical Pathways

It is known that benzyloxy compounds can participate in various chemical transformations, including oxidations, aminations, halogenations, and carbon-carbon bond formations .

Pharmacokinetics

It is known that the stability of boronic esters, such as those found in methyl 3-(benzyloxy)-5-hydroxybenzoate, can present challenges in terms of their removal at the end of a sequence if required .

Result of Action

It is known that benzyloxy compounds can participate in various chemical transformations, which could potentially lead to various biological effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the stability of boronic esters can be affected by air and moisture . Additionally, the efficiency of Suzuki–Miyaura cross-coupling reactions can be influenced by the reaction conditions .

Biochemical Analysis

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Temporal Effects in Laboratory Settings

Similar compounds have been shown to have varying effects over time in laboratory settings .

Dosage Effects in Animal Models

Similar compounds have been shown to have varying effects at different dosages in animal models .

Metabolic Pathways

Similar compounds have been shown to be involved in various metabolic pathways .

Transport and Distribution

Similar compounds have been shown to be transported and distributed within cells and tissues .

Subcellular Localization

Similar compounds have been shown to be localized in various subcellular compartments .

Properties

IUPAC Name |

methyl 3-hydroxy-5-phenylmethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-18-15(17)12-7-13(16)9-14(8-12)19-10-11-5-3-2-4-6-11/h2-9,16H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDPIXQLSJXBHGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428678 | |

| Record name | methyl 3-(benzyloxy)-5-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54915-31-0 | |

| Record name | methyl 3-(benzyloxy)-5-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

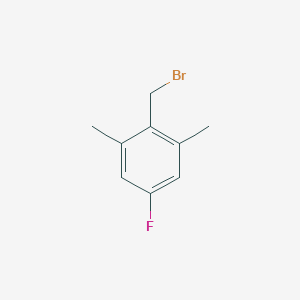

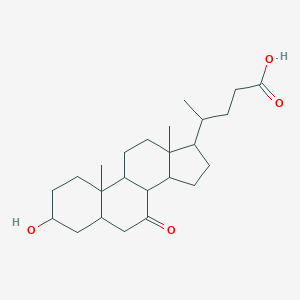

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aR,4R,5R,6aS)-5-(benzoyloxy)hexahydro-2-oxo-2H-cyclopenta[b]furan-4-carboxaldehyde](/img/structure/B41419.png)